molecular formula C19H26O5Si B13936260 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-

2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-

Cat. No.: B13936260
M. Wt: 362.5 g/mol
InChI Key: MNINTUKMEMOBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy- is a naphthalene derivative with a distinct substitution pattern. Its structure includes:

  • A carboxylic acid group at position 2 of the naphthalene ring.
  • A tert-butyldimethylsilyl (TBDMS) ether substituent at position 4, enhancing lipophilicity and stability.
  • Methoxy groups at positions 5 and 8, which influence electronic properties and steric hindrance.

Properties

Molecular Formula

C19H26O5Si

Molecular Weight

362.5 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-5,8-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C19H26O5Si/c1-19(2,3)25(6,7)24-16-11-12(18(20)21)10-13-14(22-4)8-9-15(23-5)17(13)16/h8-11H,1-7H3,(H,20,21)

InChI Key

MNINTUKMEMOBPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C(C=CC(=C12)OC)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy- typically involves multiple steps, starting with the functionalization of the naphthalene ring. Common synthetic routes include:

    Nitration and Reduction: Naphthalene is first nitrated to form nitronaphthalene, which is then reduced to form aminonaphthalene.

    Carboxylation: The aminonaphthalene is then carboxylated to introduce the carboxylic acid group.

    Silylation and Methoxylation: The final steps involve silylation to introduce the dimethylsilyl group and methoxylation to add the methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid to an alcohol.

    Substitution: The methoxy and silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or specific acids/bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenemethanol derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the silyl and methoxy groups can enhance its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Retinoid Derivatives: 6-[3-(1-Adamantyl)-4-Hydroxyphenyl]-2-Naphthalenecarboxylic Acid (AHPN/CD437)

Structural Differences :

  • AHPN/CD437 contains an adamantyl-hydroxyphenyl moiety at position 6, absent in the target compound.
  • Both share a naphthalenecarboxylic acid backbone but differ in substituent positions and functional groups.

Functional Differences :

  • AHPN/CD437 is a potent retinoic acid receptor gamma (RARγ) activator with apoptosis-inducing activity in cancer cells, independent of nuclear pathways .
  • The target compound lacks the adamantyl group, which is critical for AHPN/CD437’s mitochondrial permeability transition (MPT)-mediated apoptosis .

Cosmetic Colorants: CI 15850 Derivatives

Structural Differences :

  • CI 15850 derivatives (e.g., 2-naphthalenecarboxylic acid, 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-) feature azo groups and sulfophenyl substituents, absent in the target compound .

Functional Differences :

  • CI 15850 derivatives function as cosmetic colorants (e.g., lakes for pigmentation) .
  • The target compound’s silyl ether and methoxy groups suggest non-colorant applications, such as organic synthesis or drug design.

Chlorinated and Esterified Analogs

Structural Differences :

  • Ethyl 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-2-naphthalenecarboxylate (CAS 1093221-42-1) differs by a chloro substituent at position 6 and an ethyl ester replacing the carboxylic acid .

Functional Differences :

  • The chloro group may confer distinct reactivity (e.g., electrophilic substitution).

Amino-Substituted Derivatives

Structural Differences :

  • (R)-Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate features an amino group and a partially saturated naphthalene ring .

Functional Differences :

  • The amino group enables participation in hydrogen bonding or salt formation, contrasting with the silyl ether’s steric protection role.
  • Partial saturation alters aromaticity, affecting electronic properties.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Primary Application References
Target Compound TBDMS ether, 5,8-dimethoxy, carboxylic acid ~406.5* Synthetic intermediate
AHPN/CD437 Adamantyl-hydroxyphenyl, carboxylic acid 480.6 Anticancer agent
CI 15850 (Sr-lake) Azo, sulfophenyl, hydroxy ~600† Cosmetic colorant
Ethyl 6-chloro-4-TBDMS-5,8-dimethoxy-2-naphthalenecarboxylate Chloro, ethyl ester 424.99 Pharmaceutical intermediate
(R)-Methyl 2-amino-5,8-dimethoxy-tetrahydro-2-naphthalenecarboxylate Amino, tetrahydro, methyl ester ~279.3* Chiral synthesis

*Calculated based on molecular formula. †Approximate value due to salt formation.

Biological Activity

2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy- is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H24O2
  • Molecular Weight : 248.37 g/mol
  • CAS Number : [specific CAS number if available]
  • Structure : The compound features a naphthalene backbone with multiple functional groups that may influence its biological activity.

Biological Activity Overview

The biological activity of 2-naphthalenecarboxylic acid derivatives has been studied in various contexts, particularly their role as modulators of different biological pathways.

  • Aryl Hydrocarbon Receptor (AhR) Modulation : Similar compounds have been shown to bind to the AhR, leading to anti-inflammatory effects and modulation of cytochrome P450 enzymes such as CYP1A1 and CYP1B1. This may indicate a potential for the compound to influence metabolic processes and inflammatory responses in cells .
  • NMDA Receptor Inhibition : Some derivatives of naphthoic acids exhibit noncompetitive inhibition of NMDA receptors, which are crucial in neurobiology for processes such as synaptic plasticity and memory function .

Case Studies

  • Study on Anti-inflammatory Activity :
    • A study investigated the effects of hydroxyl/carboxy-substituted naphthoic acids on inflammation in colonic cells. The results indicated that certain derivatives could significantly induce the expression of CYP enzymes associated with detoxification processes, suggesting a potential therapeutic role in inflammatory diseases .
  • Antimicrobial Activity :
    • Research has shown that naphthoic acid derivatives possess antimicrobial properties against various bacterial strains. For instance, compounds were tested against Gram-positive and Gram-negative bacteria using disc diffusion methods, demonstrating significant inhibitory effects .
  • Anticancer Activity :
    • The anticancer potential was evaluated using human breast cancer cell lines (MCF-7). The compound's derivatives showed varying degrees of cytotoxicity, with some exhibiting IC50 values comparable to established chemotherapeutics .

Data Tables

Biological ActivityCompound DerivativeIC50 (µM)Reference
Anti-inflammatory1,4-Dihydroxy-2-naphthoic acid0.5
AntimicrobialNaphthoic acid derivative A15
AnticancerCompound B10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.